Hansch Hydrophobicity Parameter (π): –SCF₃ Delivers 64% Higher Lipophilicity Than –CF₃ and 38% Higher Than –OCF₃
The –SCF₃ group on 3-{4-[(Trifluoromethyl)thio]phenyl}acrylic acid possesses a Hansch hydrophobicity parameter π = 1.44, the highest among commonly employed fluorinated substituents in medicinal chemistry. This value is 64% greater than that of –CF₃ (π = 0.88, as found on 4-(trifluoromethyl)cinnamic acid, CAS 16642-92-5), 38% greater than –OCF₃ (π = 1.04, as on 4-(trifluoromethoxy)cinnamic acid, CAS 783-13-1), and 103% greater than –Cl (π = 0.71, as on 4-chlorocinnamic acid, CAS 1615-02-7) [1][2][3]. These Hansch π values represent the logarithmic contribution of each substituent to the octanol-water partition coefficient (log P). A higher π value directly translates to enhanced passive membrane permeability, which correlates with improved oral bioavailability and tissue distribution for drug-like molecules derived from this building block [1].
| Evidence Dimension | Substituent lipophilicity (Hansch hydrophobicity parameter π) |
|---|---|
| Target Compound Data | π (–SCF₃) = 1.44 (on 3-{4-[(trifluoromethyl)thio]phenyl}acrylic acid) |
| Comparator Or Baseline | –CF₃: π = 0.88; –OCF₃: π = 1.04; –Cl: π = 0.71; –H: π = 0.00 (on respective 4-substituted cinnamic acid analogs) |
| Quantified Difference | Δπ (–SCF₃ vs. –CF₃) = +0.56 (64% increase); Δπ (–SCF₃ vs. –OCF₃) = +0.40 (38% increase); Δπ (–SCF₃ vs. –Cl) = +0.73 (103% increase) |
| Conditions | Hansch π values derived from measured octanol-water partition coefficients of monosubstituted benzene derivatives; these are standard literature consensus values reported across multiple peer-reviewed reviews [1][2][3] |
Why This Matters
For procurement decisions, this quantifies why selecting the –SCF₃ analog over –CF₃ or –OCF₃ alternatives is not merely a minor substitution but a decision with predictable, order-of-magnitude impact on the lipophilicity and membrane permeability profile of all downstream derivatives.
- [1] Zhang, Y.; et al. Recent advances in trifluoromethylthiolation using nucleophilic trifluoromethylthiolating reagents. Tetrahedron Lett. 2016, 57, 1397–1409. DOI: 10.1016/j.tetlet.2016.02.072 View Source
- [2] Makaravage, K.; et al. Copper-Catalyzed, N-Directed Csp³–H Trifluoromethylthiolation (−SCF₃) and Trifluoromethylselenation (−SeCF₃). J. Am. Chem. Soc. 2019, 141, 18405–18410. DOI: 10.1021/jacs.9b10316 View Source
- [3] Iris Biotech. PotM: SCF3 in One—Increase your peptide's stability, introduce an NMR label, or enhance lipophilicity. Published 23/01/2024. https://iris-biotech.de/en/blog/potm-scf3-in-one.html View Source
